N-(5-CHLORO-2-METHOXYPHENYL)-2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-27-17-8-5-14(22)11-16(17)23-20(26)12-30-21-9-6-15(24-25-21)13-4-7-18(28-2)19(10-13)29-3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKXAFGHMGUASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized by chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of 3,4-dimethoxyphenylpyridazine: This intermediate can be prepared by the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of 5-chloro-2-methoxyaniline with 3,4-dimethoxyphenylpyridazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothesized)
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~450 | ~3.5 | 1 | Sulfanyl, chloro, methoxy |
| A-740003 | ~500 | ~4.2 | 3 | Cyanoimino, quinolinylamino |
| PQ401 | ~350 | ~2.8 | 2 | Urea, chloro, methoxy |
| Alachlor | ~270 | ~3.0 | 0 | Chloro, methoxymethyl |
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound with significant potential in pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H17ClN4O2S2
- Molecular Weight : 388.93 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the pyridazine moiety suggests potential inhibitory effects on kinases, which are critical in cancer progression and inflammation.
Antitumor Activity
Recent studies indicate that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, certain pyrazole derivatives have shown effectiveness against cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with established chemotherapeutics like doxorubicin. The chlorinated and methoxylated substituents in the structure enhance this activity by improving binding affinity to target proteins involved in tumor growth regulation .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests a potential therapeutic role in chronic inflammatory diseases.
Antimicrobial Activity
The compound's structural components may also impart antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents .
Case Studies
Q & A
Q. Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds (e.g., hinge-region glutamine) and hydrophobic contacts (e.g., methoxy groups with aliphatic side chains) .
- QSAR Analysis : Train models on pyridazine-containing analogs to correlate substituent electronic parameters (Hammett σ) with IC values. Adjust 3,4-dimethoxyphenyl groups to enhance π-π stacking .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and predict off-target effects by screening against kinase panels (e.g., KLIFS database) .
Basic: What spectroscopic and chromatographic methods are essential for purity assessment?
Q. Answer :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to achieve >95% purity. Monitor retention time consistency across batches .
- FTIR : Confirm sulfanyl (C–S stretch, ~600 cm) and amide (N–H bend, ~1550 cm) functional groups .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How to resolve contradictions in reported biological activity (e.g., inconsistent IC50_{50}50 values)?
Q. Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration fixed at 1 mM for kinase inhibition) to minimize variability .
- Solvent Effects : Test DMSO solubility limits (<0.1% v/v) to avoid aggregation-induced artifacts .
- Orthogonal Validation : Cross-verify using SPR (binding affinity) and cellular assays (e.g., Western blot for target phosphorylation) .
Basic: What stability tests are recommended for long-term storage of this compound?
Q. Answer :
- Forced Degradation : Expose to UV light (254 nm, 48 hr), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via HPLC; <5% degradation indicates stability .
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of sulfanyl groups .
Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?
Q. Answer :
- Metabolic Soft Spot Analysis : Incubate with liver microsomes (human/rat) and identify vulnerable sites (e.g., demethylation of methoxy groups) via LC-MS/MS .
- Derivatization : Replace labile groups (e.g., methyl with cyclopropyl) or introduce fluorine atoms to block CYP450-mediated oxidation .
Basic: What in vitro models are suitable for initial biological screening?
Q. Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ detection to quantify inhibition .
- Cell Viability : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT assay at 10–100 μM doses .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Answer :
- Scaffold Modification : Synthesize derivatives with substituted pyridazines (e.g., 6-cyano vs. 6-methoxy) and evaluate logP (HPLC) vs. activity .
- Pharmacophore Mapping : Use MOE or Phase to identify critical features (e.g., sulfanyl-acetamide as a hydrogen bond acceptor) .
Basic: What safety protocols are required for handling this compound?
Q. Answer :
- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation of fine powders (use fume hood) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent sulfur oxide emissions .
Advanced: How to validate target engagement in cellular models?
Q. Answer :
- CETSA : Perform cellular thermal shift assays to confirm target stabilization (ΔT > 2°C) .
- Fluorescence Polarization : Use labeled ATP-competitive probes to measure displacement in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
